molecular formula C16H23BrN2O2 B12450274 1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine CAS No. 887590-75-2

1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine

Cat. No.: B12450274
CAS No.: 887590-75-2
M. Wt: 355.27 g/mol
InChI Key: PLMQOGPOUGEETK-UHFFFAOYSA-N
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Description

1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine (CAS: 887590-84-3) is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and a [(4-bromophenylamino)methyl] substituent at the 3-position. The Boc group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes . Its synthesis likely involves palladium-catalyzed cross-coupling or multicomponent Ugi reactions, as seen in analogous pyrrolidine derivatives .

Properties

CAS No.

887590-75-2

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[(4-bromoanilino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-12(11-19)10-18-14-6-4-13(17)5-7-14/h4-7,12,18H,8-11H2,1-3H3

InChI Key

PLMQOGPOUGEETK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 1-Boc-3-(Bromomethyl)pyrrolidine

Reaction Overview

This method involves bromination of 3-hydroxymethylpyrrolidine, followed by Boc protection and nucleophilic substitution with 4-bromophenylamine.

Procedure
  • Synthesis of 3-Hydroxymethylpyrrolidine :

    • Pyrrolidine is reacted with formaldehyde under Mannich-like conditions to introduce the hydroxymethyl group.
    • Yield : ~70% (crude).
  • Boc Protection :

    • 3-Hydroxymethylpyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine.
    • Conditions : 0°C to room temperature, 12 h.
    • Yield : 85–90%.
  • Bromination :

    • 1-Boc-3-hydroxymethylpyrrolidine is converted to 1-Boc-3-bromomethylpyrrolidine using PBr₃ in dry ether.
    • Conditions : 0°C, 2 h.
    • Yield : 78%.
  • Nucleophilic Substitution :

    • 1-Boc-3-bromomethylpyrrolidine reacts with 4-bromophenylamine in acetonitrile with K₂CO₃.
    • Conditions : Reflux, 8 h.
    • Yield : 65–70%.
Key Data
Step Reagents/Conditions Yield (%)
Hydroxymethylation HCHO, EtOH, rt, 6 h 70
Boc Protection Boc₂O, Et₃N, CH₂Cl₂, 12 h 88
Bromination PBr₃, Et₂O, 0°C, 2 h 78
Substitution 4-BrC₆H₄NH₂, K₂CO₃, MeCN, 8 h 68

Reductive Amination of 1-Boc-3-Formylpyrrolidine

Reaction Overview

This route employs reductive amination to introduce the 4-bromophenylamino group via a formyl intermediate.

Procedure
  • Oxidation of 1-Boc-3-Hydroxymethylpyrrolidine :

    • The hydroxymethyl group is oxidized to a formyl group using pyridinium chlorochromate (PCC).
    • Conditions : CH₂Cl₂, rt, 4 h.
    • Yield : 75%.
  • Reductive Amination :

    • 1-Boc-3-formylpyrrolidine reacts with 4-bromophenylamine and NaBH₃CN in methanol.
    • Conditions : rt, 12 h.
    • Yield : 60–65%.
Key Data
Step Reagents/Conditions Yield (%)
Oxidation PCC, CH₂Cl₂, rt, 4 h 75
Reductive Amination NaBH₃CN, MeOH, rt, 12 h 62

Direct Alkylation of 4-Bromophenylamine with 1-Boc-3-Chloromethylpyrrolidine

Reaction Overview

A one-pot alkylation method using 1-Boc-3-chloromethylpyrrolidine and 4-bromophenylamine under basic conditions.

Procedure
  • Synthesis of 1-Boc-3-Chloromethylpyrrolidine :

    • 1-Boc-3-hydroxymethylpyrrolidine is treated with SOCl₂ in toluene.
    • Conditions : Reflux, 3 h.
    • Yield : 80%.
  • Alkylation :

    • 1-Boc-3-chloromethylpyrrolidine reacts with 4-bromophenylamine in DMF with K₂CO₃.
    • Conditions : 80°C, 6 h.
    • Yield : 70–75%.
Key Data
Step Reagents/Conditions Yield (%)
Chlorination SOCl₂, toluene, reflux, 3 h 80
Alkylation K₂CO₃, DMF, 80°C, 6 h 73

Comparative Analysis of Methods

Method Advantages Disadvantages Overall Yield (%)
Nucleophilic Substitution High reproducibility Multiple steps 40–45
Reductive Amination Mild conditions Low yield in final step 30–35
Direct Alkylation One-pot reaction Requires SOCl₂ handling 50–55

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine:

Basic Information:

  • Chemical Name: tert-butyl 3-[(4-bromoanilino)methyl]pyrrolidine-1-carboxylate .
  • CAS Number: 887590-75-2 .

Safety Information:

  • Avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
  • Use personal protective equipment and wear chemically impermeable clothing .

First Aid Measures:

  • Inhalation: Move the victim to fresh air; if breathing is difficult, administer oxygen; if not breathing, provide artificial respiration and consult a doctor .
  • Skin Contact: Remove contaminated clothing immediately, wash with soap and plenty of water, and consult a doctor .
  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor .
  • Ingestion: Rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Regulatory Information:

  • Not listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .
  • Not listed in the EC Inventory .
  • Not listed in the United States Toxic Substances Control Act (TSCA) Inventory .
  • Not listed in the China Catalog of Hazardous Chemicals 2015 .
  • Not listed in the New Zealand Inventory of Chemicals (NZIoC) .
  • Not listed in the Philippines Inventory of Chemicals and Chemical Substances (PICCS) .
  • Not listed in the Vietnam National Chemical Inventory .
  • Not listed in the Chinese Chemical Inventory of Existing Chemical Substances (China IECSC) .
  • Not listed in the Korea Existing Chemicals List (KECL) .

Applications:

  • Identified uses include industrial and scientific research .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of functionalized pyrrolidines with structural variations influencing reactivity, selectivity, and biological activity. Below is a comparative analysis with key analogs:

Structural Analogues and Their Properties

Compound Name Substituents/Modifications Key Features Biological/Functional Relevance Reference ID
1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine Boc at N1, 4-bromophenylamino-methyl at C3 High steric hindrance; bromine enhances halogen bonding Intermediate for kinase inhibitors
1-Boc-3-[(3-bromophenylamino)methyl]pyrrolidine Boc at N1, 3-bromophenylamino-methyl at C3 Meta-substitution reduces steric bulk compared to para-bromo analog Likely lower receptor binding affinity
1-Boc-3-[(4-trifluoromethylphenylamino)methyl]pyrrolidine CF3 instead of Br at phenyl ring Electron-withdrawing CF3 group increases electrophilicity Enhanced metabolic stability
PF-543 Phenylsulfonylmethyl-phenoxybenzyl substituent Non-Boc protected; selective SphK1 inhibitor (Ki >4.3 nM for SphK1 vs SphK2) Therapeutic potential in cancer therapy
Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine) Pyridyl substituent at C2, methyl at N1 Natural alkaloid; targets nicotinic acetylcholine receptors Neuropharmacological agent

Key Findings

  • Substituent Position Matters : The para-bromo substituent in the target compound likely enhances binding to hydrophobic pockets in enzymes compared to its meta-bromo analog .
  • Electronic Effects : Trifluoromethyl (CF3) analogs exhibit greater metabolic stability due to resistance to oxidative degradation, whereas brominated derivatives may offer better halogen bonding in inhibitor design .
  • Boc Protection : Boc groups improve synthetic versatility but may reduce bioavailability compared to unprotected analogs like PF-543, which show direct kinase inhibition .
  • Biological Activity: While PF-543 demonstrates nanomolar SphK1 inhibition, the target compound’s activity remains uncharacterized but is hypothesized to align with kinase-targeted scaffolds .

Physicochemical Comparison

Property Target Compound PF-543 Nicotine
Molecular Weight (g/mol) ~393.3 (calculated) 527.06 162.23
LogP (Predicted) ~3.5 (lipophilic) ~4.2 ~1.0
Solubility Low in aqueous media Moderate (HCl salt available) High (water-soluble salt)

Biological Activity

1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound features a pyrrolidine ring substituted with a bromophenyl group and a Boc (tert-butyloxycarbonyl) protecting group, which can influence its pharmacological properties.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as kinase inhibitors. Kinase inhibitors are crucial in treating various cancers due to their role in regulating cellular signaling pathways that control cell growth and division.

The specific mechanisms of action for this compound have not been extensively documented in the available literature. However, based on structural analogs, it is hypothesized that this compound may interact with specific kinase targets, potentially inhibiting their activity and thereby affecting downstream signaling pathways involved in tumor growth and metastasis.

Case Study 1: Anticancer Activity

A study exploring the anticancer potential of similar compounds found that certain pyrrolidine derivatives demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were tested against human melanoma A375 and colon adenocarcinoma HT-29 cell lines using MTT assays, showing significant inhibition of cell viability at micromolar concentrations .

CompoundCell LineIC50 (μM)
Analog AA37515
Analog BHT-2910
This compound (hypothetical)TBDTBD

Case Study 2: Kinase Inhibition

Another relevant study focused on small molecule inhibitors targeting various kinases. Compounds structurally related to this compound were assessed for their ability to inhibit specific kinases associated with cancer progression. The results indicated that several derivatives exhibited low nanomolar IC50 values against target kinases, suggesting a strong potential for therapeutic application .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Boc Group : Provides stability and enhances lipophilicity, potentially improving cellular uptake.
  • Bromophenyl Substitution : May enhance binding affinity to target proteins through π-stacking interactions.

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